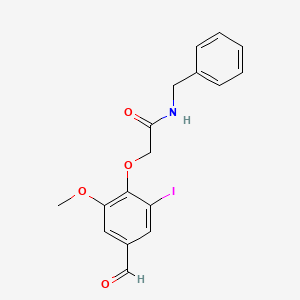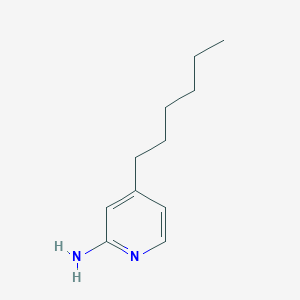![molecular formula C12H17PSi B3273062 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane CAS No. 578740-37-1](/img/structure/B3273062.png)
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane
Overview
Description
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane, commonly known as P-Si, is a highly reactive and versatile compound that has gained significant attention in the field of chemistry. It is a cyclic organophosphorus-silicon compound that has a unique structure consisting of a six-membered ring with a silicon and phosphorus atom in the ring. This compound has shown promising results in various applications, including scientific research.
Scientific Research Applications
Synthesis and Properties
- Synthesis and Electronic Properties: 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane (Ph-SMAP) has been synthesized, showcasing properties similar to Me(3)P ligands. It's characterized by its nonvolatility and ease of handling, being air-stable and crystalline (Ochida et al., 2003).
- Ligand Features: This compound is notable for its unique feature of a functionalization site at the P-lone pair's backside, a trait not present in Me3P. SMAP ligands are a class of electronically tunable trialkylphosphines, useful due to the varied electronic nature of their silicon substituents (Ochida & Sawamura, 2006).
Catalytic Applications
- Catalytic Enhancements: Ph-SMAP has been used to accelerate the rhodium-catalyzed hydrosilylation and hydrogenation of ketones, outperforming conventional phosphine ligands. Its structure contributes to this enhanced catalytic activity (Ochida et al., 2008).
- Ortho-C–H Borylation: Utilized in ortho-C–H Borylation of N-functionalized arenes with Rh catalysts, Ph-SMAP shows efficient catalysis, demonstrating its potential in organic synthesis (Uozumi et al., 2012).
properties
IUPAC Name |
4-phenyl-1-phospha-4-silabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17PSi/c1-2-4-12(5-3-1)14-9-6-13(7-10-14)8-11-14/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATXEHAYRNVINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP2CC[Si]1(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849867 | |
| Record name | 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
578740-37-1 | |
| Record name | 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



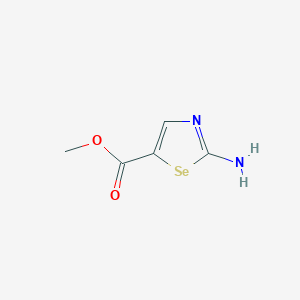
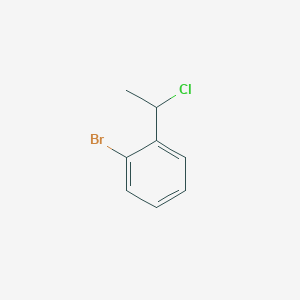
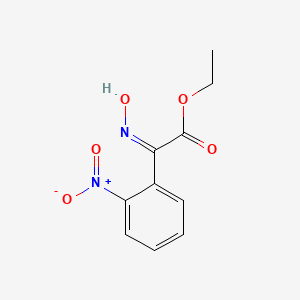
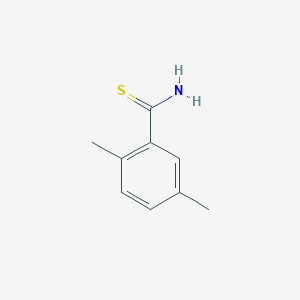
![1-Azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B3273020.png)


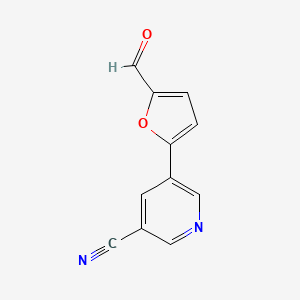
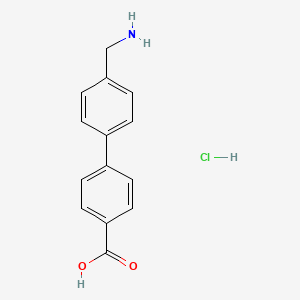
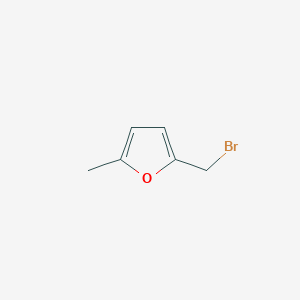

![4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3273087.png)
